3-Aminobenzo[d]isoxazol-5-ol
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Overview
Description
3-Aminobenzo[d]isoxazol-5-ol is a heterocyclic compound that features an isoxazole ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazol-5-ol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-Aminobenzo[d]isoxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a GABA uptake inhibitor, which can have anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has similar structural features but differs in its biological activity.
5-Nitroisoxazole: Another isoxazole derivative with distinct chemical properties and applications.
Uniqueness
3-Aminobenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on the isoxazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-amino-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9) |
InChI Key |
OCMXCHOQRGGSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NO2)N |
Origin of Product |
United States |
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